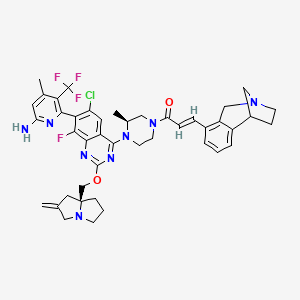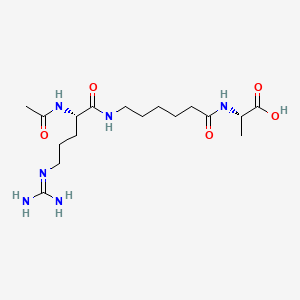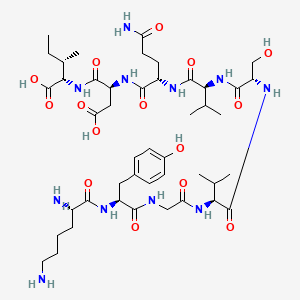
Egfr-IN-109
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Egfr-IN-109 is a potent inhibitor of the epidermal growth factor receptor (EGFR). This compound has shown significant efficacy in inhibiting both the wild-type and the T790M mutant forms of EGFR, which are often implicated in various cancers, particularly non-small cell lung cancer . The inhibition of EGFR is crucial as it plays a pivotal role in the regulation of cell growth, proliferation, and survival.
準備方法
Synthetic Routes and Reaction Conditions: The synthetic route typically includes the use of organic solvents, catalysts, and controlled reaction conditions to ensure high yield and purity .
Industrial Production Methods: Industrial production of Egfr-IN-109 follows a similar synthetic route but on a larger scale. This involves the use of industrial-grade equipment and stringent quality control measures to ensure consistency and safety. The process may also include purification steps such as crystallization and chromatography to achieve the desired product quality .
化学反応の分析
Types of Reactions: Egfr-IN-109 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Catalysts such as palladium on carbon and reaction conditions like elevated temperatures and pressures are often used.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound .
科学的研究の応用
Egfr-IN-109 has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: Used as a model compound for studying EGFR inhibition and related chemical reactions.
Biology: Employed in cell biology studies to understand the role of EGFR in cell signaling and proliferation.
Medicine: Investigated for its potential therapeutic applications in treating cancers that overexpress EGFR, such as non-small cell lung cancer
Industry: Utilized in the development of new pharmaceuticals and as a reference compound in quality control processes
作用機序
Egfr-IN-109 exerts its effects by binding to the adenosine triphosphate (ATP)-binding site of the EGFR tyrosine kinase. This binding inhibits the kinase activity of EGFR, thereby blocking the downstream signaling pathways that promote cell proliferation, survival, and angiogenesis . The inhibition of these pathways leads to the arrest of cancer cell growth and induction of apoptosis .
類似化合物との比較
Egfr-IN-109 is unique in its ability to inhibit both the wild-type and T790M mutant forms of EGFR with high potency. Similar compounds include:
Erlotinib: Another EGFR inhibitor, but with different efficacy and resistance profiles.
Gefitinib: Similar to erlotinib, but with distinct pharmacokinetic properties.
Afatinib: An irreversible EGFR inhibitor with broader activity against other members of the ErbB family.
Osimertinib: Specifically designed to target the T790M mutation with high selectivity
This compound stands out due to its balanced efficacy against both wild-type and mutant forms of EGFR, making it a valuable compound in cancer research and therapy .
特性
分子式 |
C12H16N4OS |
|---|---|
分子量 |
264.35 g/mol |
IUPAC名 |
2-(hydrazinylmethyl)-7-methyl-5,6,7,8-tetrahydro-3H-[1]benzothiolo[2,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C12H16N4OS/c1-6-2-3-7-8(4-6)18-12-10(7)11(17)15-9(16-12)5-14-13/h6,14H,2-5,13H2,1H3,(H,15,16,17) |
InChIキー |
BTDORBMZFOWMQU-UHFFFAOYSA-N |
正規SMILES |
CC1CCC2=C(C1)SC3=C2C(=O)NC(=N3)CNN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-hydroxy-6-[4,5,6,7-tetrabromo-2-(dimethylamino)benzimidazol-1-yl]hexanamide](/img/structure/B12368382.png)



![(Z,6R)-6-[(4aR,6aS,6bS,9R,10aS,11bS)-4,4,6b,11b-tetramethyl-10-methylidene-3-oxo-1,2,4a,5,6,6a,7,8,9,10a-decahydrobenzo[a]fluoren-9-yl]-2-methylhept-2-enoic acid](/img/structure/B12368403.png)








